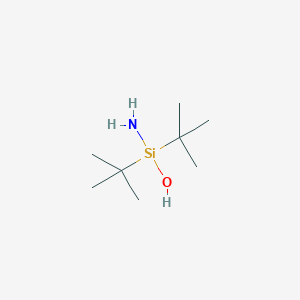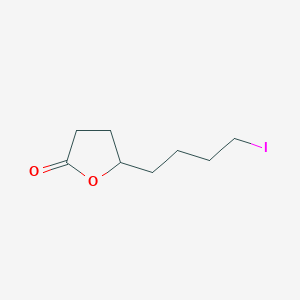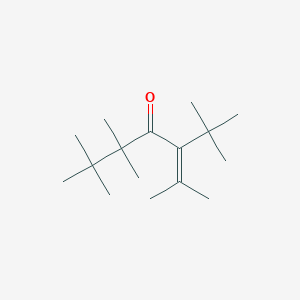![molecular formula C18H19NO6 B14364297 Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate CAS No. 90156-00-6](/img/no-structure.png)
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate is an organic compound with the molecular formula C17H19NO6 It is characterized by the presence of a nitrophenyl group attached to a hepta-2,5-dienedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate typically involves the condensation of diethyl hepta-2,5-dienedioate with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylic compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 4-[(4-methylphenyl)methylidene]hepta-2,5-dienedioate
- Diethyl 4-[(4-chlorophenyl)methylidene]hepta-2,5-dienedioate
- Diethyl 4-[(4-bromophenyl)methylidene]hepta-2,5-dienedioate
Uniqueness
Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
| 90156-00-6 | |
Molekularformel |
C18H19NO6 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate |
InChI |
InChI=1S/C18H19NO6/c1-3-24-17(20)11-7-15(8-12-18(21)25-4-2)13-14-5-9-16(10-6-14)19(22)23/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
HYJQXQKPEKDFPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)




![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)


